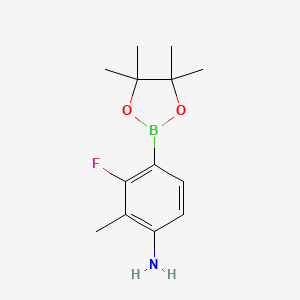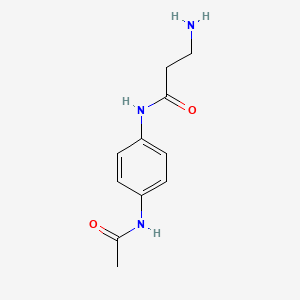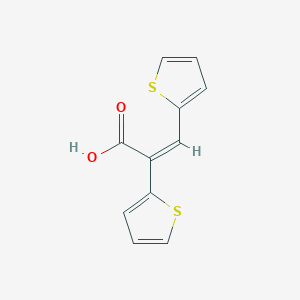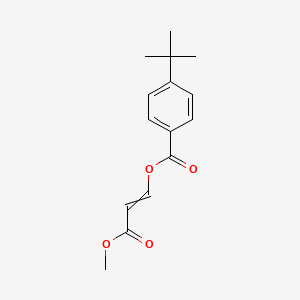
3-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-Fluoro-2-méthyl-4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)aniline est un dérivé d'acide boronique qui a gagné en popularité dans divers domaines de recherche en raison de ses propriétés chimiques uniques. Ce composé se caractérise par la présence d'un atome de fluor, d'un groupe méthyle et d'un groupe ester boronique attaché à un cycle aniline. Le groupe ester boronique est particulièrement important car il confère une réactivité unique au composé, le rendant précieux en synthèse organique et en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 3-Fluoro-2-méthyl-4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)aniline implique généralement un processus en plusieurs étapes. Une méthode courante implique la borylation d'un précurseur halogénoaryle approprié en utilisant une réaction de couplage Suzuki-Miyaura catalysée par le palladium. Les conditions réactionnelles comprennent souvent l'utilisation d'un catalyseur au palladium, d'une base telle que le carbonate de potassium et d'un réactif d'acide ou d'ester boronique. La réaction est généralement réalisée dans un solvant organique tel que le toluène ou le diméthylformamide à des températures élevées .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour l'efficacité et la rentabilité, impliquant potentiellement des réacteurs à flux continu et des systèmes automatisés pour garantir une qualité et un rendement constants. L'utilisation de réactifs de haute pureté et un contrôle strict des conditions réactionnelles seraient essentiels pour minimiser les impuretés et maximiser le rendement du produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
La 3-Fluoro-2-méthyl-4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)aniline subit divers types de réactions chimiques, notamment :
Oxydation : Le groupe ester boronique peut être oxydé pour former des acides boroniques ou d'autres composés contenant du bore.
Réduction : Le groupe nitro, s'il est présent, peut être réduit en amine.
Substitution : L'atome de fluor peut participer à des réactions de substitution aromatique nucléophile.
Réactifs et conditions communs
Oxydation : Des réactifs tels que le peroxyde d'hydrogène ou le perborate de sodium peuvent être utilisés dans des conditions douces.
Réduction : Hydrogénation catalytique ou utilisation d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Des nucléophiles tels que des amines ou des thiols peuvent être utilisés en présence d'une base.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe ester boronique peut produire des acides boroniques, tandis que la réduction d'un groupe nitro produirait une amine.
Applications de recherche scientifique
La 3-Fluoro-2-méthyl-4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)aniline a plusieurs applications dans la recherche scientifique :
Biologie : Employé dans le développement de sondes fluorescentes et de capteurs pour détecter les molécules biologiques.
Industrie : Utilisé dans la production de matériaux et de polymères avancés dotés de propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de la 3-Fluoro-2-méthyl-4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)aniline implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe ester boronique peut former des liaisons covalentes réversibles avec des diols et d'autres nucléophiles, ce qui le rend utile dans la conception d'inhibiteurs enzymatiques. L'atome de fluor peut améliorer l'affinité de liaison et la sélectivité du composé pour certaines cibles en participant à des liaisons hydrogène et à d'autres interactions non covalentes .
Applications De Recherche Scientifique
3-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications in scientific research:
Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 3-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets by participating in hydrogen bonding and other non-covalent interactions .
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-Fluoro-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Chloro-5-fluoro-3-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2,3,6-Triméthoxy-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pyridine
Unicité
La 3-Fluoro-2-méthyl-4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)aniline est unique en raison de la combinaison spécifique de ses groupes fonctionnels, qui confèrent une réactivité et des propriétés distinctes. La présence à la fois d'un atome de fluor et d'un groupe ester boronique le rend particulièrement précieux en synthèse organique et en chimie médicinale, offrant des avantages en termes de réactivité, de sélectivité et d'activité biologique potentielle .
Propriétés
Formule moléculaire |
C13H19BFNO2 |
|---|---|
Poids moléculaire |
251.11 g/mol |
Nom IUPAC |
3-fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C13H19BFNO2/c1-8-10(16)7-6-9(11(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,16H2,1-5H3 |
Clé InChI |
ZRJUPSFZNNBIFW-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)N)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(furan-2-yl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B11726344.png)
![3-[(Prop-2-yn-1-yl)carbamoyl]prop-2-enoic acid](/img/structure/B11726345.png)


![2-Sulfanylidene-5-{[(1,3-thiazol-2-yl)amino]methylidene}-1,3-diazinane-4,6-dione](/img/structure/B11726353.png)
![2-cyano-3-(dimethylamino)-N'-[(4-methoxyphenyl)methylidene]prop-2-enehydrazide](/img/structure/B11726367.png)

![3-{[1,1'-Biphenyl]-4-YL}-N-methyl-3-oxopropanimine oxide](/img/structure/B11726376.png)


![4,4-Dimethyl-3-oxo-2-[(4-phenylpiperazin-1-yl)methylidene]pentanenitrile](/img/structure/B11726414.png)
![N'-[(4-methylphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11726420.png)

![3-[(1E)-1-(diethylamino)ethylidene]-1-phenylurea](/img/structure/B11726429.png)
